molecular formula C8H18OSi B14136857 Silane, (ethenyloxy)triethyl- CAS No. 3931-86-0

Silane, (ethenyloxy)triethyl-

Cat. No.: B14136857
CAS No.: 3931-86-0
M. Wt: 158.31 g/mol
InChI Key: VORUKHHXZIWFNJ-UHFFFAOYSA-N
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Description

Significance of Organo(ethenyloxy)triethyl-silane within Organosilicon Chemistry Research

Silane (B1218182), (ethenyloxy)triethyl-, also known as triethyl(vinyloxy)silane, holds a specific and noteworthy position in organosilicon chemistry. Its molecular structure, featuring a reactive ethenyloxy group and three ethyl substituents on the silicon atom, provides a unique combination of reactivity and stability. It is a colorless liquid soluble in many organic solvents. lookchem.com

The significance of this compound is multifaceted, spanning organic synthesis and polymer science. In synthetic chemistry, it is a valuable reagent for creating carbon-silicon bonds and serves as a precursor for silyl (B83357) enol ethers, which are key intermediates in reactions like the Mukaiyama aldol (B89426) reaction for forming carbon-carbon bonds. rsc.org The ethenyloxy group is particularly useful for cross-linking applications and can undergo substitution, allowing for the introduction of other functional groups.

In materials science, Silane, (ethenyloxy)triethyl- is utilized in the production of silicone-based materials, coatings, and adhesives. It functions as a coupling agent to enhance adhesion between organic polymers and inorganic surfaces in composite materials and as a cross-linking agent in the synthesis of silicone resins. lookchem.com Furthermore, it is employed as a monomer in polymerization reactions. Research has shown its utility in copolymerization with monomers like vinyl acetate (B1210297) and ethylene. The incorporation of this silane into a polymer backbone, such as polyethylene, can impart enhanced oxidative stability.

Table 1: Physicochemical Properties of Silane, (ethenyloxy)triethyl-

Property Value
CAS Number 3931-86-0
Molecular Formula C8H18OSi
Molecular Weight 158.31 g/mol lookchem.com
Appearance Colorless liquid lookchem.com

| Common Synonyms | Triethyl(vinyloxy)silane, Ethenoxy(triethyl)silane |

Table 2: Copolymerization Reactivity Ratios

Comonomer r1 (Silane, (ethenyloxy)triethyl-) r2 (Comonomer)
Vinyl Acetate 0.38 1.72

Data indicates a tendency toward the formation of alternating copolymers.

Historical Context and Evolution of Research on Ethenyloxy-Functionalized Silanes

The study of organosilicon compounds dates back to the 19th century, with early work focusing on the synthesis and fundamental reactivity of simple silanes. wikipedia.org Triethylsilane, a related precursor, was first prepared in 1872. wikipedia.org The development of functionalized silanes, such as those with alkoxy or vinyloxy groups, was a significant advancement driven by industrial needs. In the mid-20th century, the demand for high-performance materials like adhesives, coatings, and composites spurred research into silane coupling agents that could bridge the interface between organic polymers and inorganic substrates.

The evolution of vinyloxy-functionalized silanes is part of this broader trend. Initial research likely focused on their synthesis, for instance, through the reaction of silanes with vinyl acetate or via dehydrogenative coupling of a silane with an appropriate alcohol. sfu.capublish.csiro.au Over time, the focus shifted to harnessing their unique reactivity. The discovery and refinement of transition-metal-catalyzed reactions, such as hydrosilylation, expanded the synthetic utility of these compounds, allowing for the precise addition of Si-H bonds across double bonds. cfsilicones.com

More recently, research has explored the use of (ethenyloxy)silanes as highly specialized reagents in complex organic synthesis. Their role as silyl enol ethers in stereoselective reactions, such as the Diels-Alder cyclization and Mukaiyama aldol additions, highlights the sophisticated applications that have evolved from the foundational chemistry of organosilanes. rsc.orgtuwien.ac.at This progression reflects a move from using these compounds as bulk material modifiers to employing them as precise tools for constructing complex molecular architectures. sfu.ca

Contemporary Research Challenges and Opportunities in the Field of (Ethenyloxy)triethyl-silane

Despite its utility, research and application involving Silane, (ethenyloxy)triethyl- face several challenges. A primary issue is its sensitivity to moisture. lookchem.com The compound readily reacts with water, which can be a complication in its synthesis, storage, and application, necessitating the use of anhydrous conditions. lookchem.comchemrxiv.org In the realm of polymerization, achieving precise control over the molecular weight and preventing undesired side reactions during the process remains an area of active investigation. rsc.org

However, these challenges are balanced by significant opportunities for future research and application. The ability of (ethenyloxy)triethyl-silane to modify polymer properties presents opportunities for the design of new advanced materials. For example, its use in modifying poly(vinyltriethoxysilane) membranes has been explored to enhance their performance in separation processes. rsc.org

In organic synthesis, there is potential for developing novel catalytic systems that leverage the unique reactivity of vinyloxy silanes. Their use as vinylating agents in palladium-catalyzed reactions for the synthesis of vinyl esters is a promising area. chemrxiv.org Furthermore, their application as versatile dienes in cycloaddition reactions for creating complex heterocyclic structures continues to be an area of interest for synthetic chemists. tuwien.ac.at The development of more efficient and selective synthetic methods, such as improved catalysts for dehydrogenative coupling, also represents an ongoing opportunity to make these valuable compounds more accessible for research and industry. publish.csiro.au

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3931-86-0

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

ethenoxy(triethyl)silane

InChI

InChI=1S/C8H18OSi/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3

InChI Key

VORUKHHXZIWFNJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC=C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Silane, Ethenyloxy Triethyl

Hydrolysis and Condensation Mechanisms of Ethenyloxy-functionalized Silanes

The hydrolysis and subsequent condensation of organofunctional silanes are fundamental processes for forming siloxane films and modifying surfaces. researchgate.netethz.ch For trialkoxysilanes, this typically involves a four-step sequence: hydrolysis of the alkoxy groups, condensation into oligomeric species, hydrogen bonding of these oligomers with surface hydroxyl groups, and finally, the formation of covalent bonds to the substrate with the elimination of water. gelest.comgelest.com Although often described sequentially, these reactions can occur concurrently after the initial hydrolysis step. gelest.com

The bimolecular nucleophilic substitution (S_N2) mechanism at the silicon center (S_N2-Si) is a widely accepted pathway for the hydrolysis and condensation of alkoxysilanes, particularly under alkaline or neutral conditions. nih.gov In this mechanism, a nucleophile directly attacks the silicon atom, leading to a five-coordinate (pentavalent) transition state or intermediate. nih.gov

For the hydrolysis of Silane (B1218182), (ethenyloxy)triethyl-, the nucleophile is typically a water molecule or a hydroxide (B78521) ion. In an alkaline medium, deprotonated silanol (B1196071) groups (silanolates) act as potent nucleophiles, attacking the silicon atoms of other silane or silanol molecules during condensation. nih.gov The reaction proceeds as follows:

Nucleophilic Attack: A nucleophile (e.g., H₂O or OH⁻) attacks the electrophilic silicon atom.

Transition State/Intermediate: A trigonal bipyramidal intermediate is formed where the entering nucleophile and the leaving group occupy the axial positions.

Leaving Group Departure: The ethenyloxy group departs, typically after protonation, as acetaldehyde, and a silanol group (Si-OH) is formed.

The rate of this reaction is influenced by steric and inductive effects. The relatively small size of the hydrogen atom on the ethenyloxy group, compared to larger alkyl groups, may facilitate the nucleophilic attack at the silicon center. ucsb.edu

Table 1: Key Features of the S_N2-Si Mechanism for Silane Hydrolysis/Condensation

FeatureDescription
Kinetics Second-order kinetics, dependent on both silane and nucleophile concentration.
Mechanism Single-step concerted reaction or a two-step process with a pentavalent intermediate.
Stereochemistry Inversion of configuration at the silicon center.
Intermediate A five-coordinate silicon species (trigonal bipyramidal).
Favored Conditions Neutral to alkaline (basic) pH. nih.gov

Elucidation of S_N1-Si Reaction Pathways

While the S_N2-Si mechanism is prevalent, the possibility of a unimolecular nucleophilic substitution (S_N1-Si) pathway has also been explored, primarily through computational chemistry. nih.gov This mechanism involves a two-step process:

Rate-Determining Step: Slow dissociation of the leaving group to form a transient, highly reactive three-coordinate silicon cation (silicenium ion).

Nucleophilic Attack: Rapid attack of a nucleophile on the carbocation-like silicenium intermediate.

This pathway is analogous to the S_N1 reaction in carbon chemistry. ethernet.edu.et For silanes, the S_N1-Si mechanism is considered less common due to the high energy of the silicenium ion intermediate. However, it has been proposed to be more favorable than the S_N2-Si mechanism in certain computational models. nih.gov Under strongly acidic conditions, protonation of the oxygen atom in the ethenyloxy group would create a better leaving group (acetaldehyde), potentially favoring a dissociative pathway. researchgate.net

The kinetics and selectivity of both hydrolysis and condensation are highly dependent on the pH of the solution and the concentration of water. researchgate.net

Impact of pH: The pH of the medium dictates the catalytic pathway.

Acidic Conditions (pH < 4): Hydrolysis is rapid and catalyzed by the protonation of the ethenyloxy oxygen, which makes it a better leaving group. researchgate.net Condensation reactions are slower, leading to the formation of less branched, more linear or cyclic oligomers. nih.gov The rate of hydrolysis generally increases as the pH decreases. researchgate.net

Alkaline Conditions (pH > 7): Hydrolysis is also rapid, catalyzed by the nucleophilic attack of hydroxide ions. nih.gov The condensation reaction is also accelerated due to the presence of highly reactive deprotonated silanol (silanolate) anions. This typically leads to the formation of more highly branched and condensed, gel-like structures. nih.gov

Neutral/Near-Neutral Conditions (pH 4-7): The rates of both hydrolysis and condensation are at their minimum. researchgate.net For typical silanes, the hydrolysis rate is slowest around pH 7, while the condensation rate is slowest around pH 4. researchgate.net This allows for a degree of control over the process, as stable silanol solutions can sometimes be prepared.

Impact of Water Content: The amount of water available is a critical factor. gelest.comgelest.com

High Water Content: A large excess of water favors the hydrolysis reaction over condensation, leading to the formation of monomeric or dimeric silanols. researchgate.net For instance, studies on other functionalized silanes have shown that increasing water content can enhance hydrolysis but may hinder self-condensation for certain types, like amino-bearing silanes. researchgate.net

Low Water Content (Sub-stoichiometric): Limited water availability leads to incomplete hydrolysis and the formation of oligomers containing both unreacted ethenyloxy groups and siloxane bonds. The degree of polymerization is determined by the amount of water present. gelest.com

Polymerization Mechanisms of (Ethenyloxy)silane Monomers

The ethenyloxy (vinyl ether) group of Silane, (ethenyloxy)triethyl- is susceptible to polymerization, primarily through radical and cationic pathways. This allows the molecule to act as a monomer for the synthesis of poly(vinyl ether)s with pendant triethylsilyl groups.

Free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. rug.nl While vinyl ethers are generally considered to be less reactive towards free radicals compared to monomers like acrylates or styrenes, they can be polymerized under specific conditions.

The process is initiated by a radical species (R•), typically generated from the thermal or photochemical decomposition of an initiator like 2,2′-azobis(2-methyl-propionitrile) (AIBN) or di-tert-butyl peroxide (DTBP). nih.gov

Initiation: The initiator radical adds across the double bond of the ethenyloxy group.

Propagation: The newly formed monomer radical adds to subsequent monomer units, growing the polymer chain.

Termination: The growth of polymer chains is halted, usually when two growing chains combine (recombination) or react via disproportionation. rug.nl

A significant challenge in the free radical polymerization of some monomers is the rapid increase in viscosity at higher conversions, which can hinder stirring and lead to premature termination and polymers with low molar mass. nih.gov The kinetic chain length, which is the average number of monomer molecules polymerized per initiating radical, is a measure of the average molar mass of the resulting polymer. rug.nl

Table 2: General Steps in Free Radical Polymerization

StepDescription
Initiation Generation of free radicals from an initiator and their addition to the first monomer molecule.
Propagation Successive addition of monomer units to the growing radical chain.
Chain Transfer The radical activity is transferred to another molecule (e.g., monomer, solvent, or polymer), terminating one chain and starting another.
Termination Destruction of the radical active centers, typically by combination or disproportionation of two growing chains.

Exploration of Cationic Polymerization

Vinyl ethers are particularly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation intermediate. This method is a form of chain-growth polymerization, not ring-opening polymerization, as Silane, (ethenyloxy)triethyl- is an acyclic monomer. wikipedia.orgnih.gov

The polymerization is initiated by electrophilic species, such as strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids (e.g., BCl₃, TiCl₄) in the presence of a proton source (co-initiator) like water. acs.org

The mechanism proceeds via an S_N1 or S_N2 propagation process. wikipedia.org

Initiation: An initiator (e.g., H⁺) adds to the double bond of the vinyl ether, generating a carbocation that is stabilized by resonance with the adjacent oxygen atom.

Propagation: The carbocationic end of the growing polymer chain attacks the electron-rich double bond of another monomer molecule. This process repeats, extending the polymer chain.

Termination and Chain Transfer: The reaction can be terminated by the irreversible reaction of the propagating cation with a counter-ion or impurity. Chain transfer to the monomer is also a common event in conventional cationic polymerization, which limits the molecular weight of the final polymer. nih.gov

The development of living cationic polymerization techniques, often involving a suitably nucleophilic counter-ion, has allowed for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org

Mechanistic Aspects of Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is a method for generating acrylic block polymers. researchgate.net It typically utilizes a silyl (B83357) ketene (B1206846) acetal (B89532), such as 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS), as an initiator and is catalyzed by a carboxylic acid salt. researchgate.net The process is characterized by the number of growing polymer chains corresponding to the amount of initiator used. researchgate.net Chain growth ceases upon depletion of the monomer, and the addition of a new monomer can restart the polymerization to form a block polymer. researchgate.net

While initial theories suggested a trimethylsilyl (B98337) transfer process, substantial evidence now points towards a dissociative anionic mechanism. researchgate.net A key aspect of GTP that allows it to operate at higher temperatures, such as 80 °C, is the proposed reactivation of silylated chain ends by the alkoxide eliminated during end group cyclization. researchgate.net

GTP can be catalyzed by both nucleophilic and electrophilic catalysts. uobasrah.edu.iq Nucleophilic catalysts, such as tris(dimethylamino)sulfonium bifluoride, are effective at low concentrations. uobasrah.edu.iq In contrast, electrophilic catalysts, like zinc halides, require significantly higher concentrations. uobasrah.edu.iq The mechanism differs between the two types of catalysis. Electrophilic GTP is believed to proceed via an associative or concerted mechanism that does not involve anionic propagating centers. uobasrah.edu.iq Nucleophilic GTP, on the other hand, operates through a dissociative mechanism where the propagating centers are ionic. uobasrah.edu.iq

A variation known as aldol (B89426) GTP involves the polymerization of a silyl vinyl ether, like (ethenyloxy)triethyl-silane, initiated by an aldehyde. uobasrah.edu.iqkpi.ua In this process, the catalyst, for instance, zinc bromide, activates the initiator's carbonyl double bond, increasing its electrophilicity. kpi.ua This is followed by the nucleophilic addition of the monomer, which constitutes the initiation step. kpi.ua This addition is succeeded by the transfer of the silyl group from the monomer's oxygen to the initiator's oxygen, regenerating a terminal aldehyde function. kpi.ua The resulting polymer is a silated poly(vinyl alcohol) (PVA), which can be hydrolyzed to PVA. uobasrah.edu.iq

Table 1: Key Features of Group Transfer Polymerization (GTP)

Feature Description
Initiator Typically a silyl ketene acetal (e.g., MTS). researchgate.net
Catalyst Can be nucleophilic (e.g., bifluorides) or electrophilic (e.g., zinc halides). uobasrah.edu.iq
Mechanism Dissociative anionic for nucleophilic catalysis; associative for electrophilic catalysis. researchgate.netuobasrah.edu.iq
Aldol GTP A variation using a silyl vinyl ether and an aldehyde initiator. uobasrah.edu.iqkpi.ua

| Product | Well-defined polymers, including block copolymers. researchgate.net |

Atom Transfer Radical Polymerization (ATRP) Mechanisms with Silane-Functionalized Systems

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with controlled molecular weights and narrow polydispersities. diva-portal.org The fundamental principle of ATRP involves the establishment of a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, mediated by a transition metal complex. diva-portal.orgwikipedia.org This equilibrium maintains a low, stationary concentration of active radicals, thereby minimizing termination reactions. diva-portal.org

The ATRP process is initiated by the homolytic cleavage of a halogen-carbon bond in an alkyl halide initiator, with the halogen atom being abstracted by a transition metal complex in a reversible redox process. diva-portal.org This generates a carbon-centered radical and the oxidized form of the metal complex. diva-portal.org

In the context of silane-functionalized systems, ATRP has been successfully employed for the polymerization of macromonomers. For instance, isobutyl vinyl ether (IBVE)-based macromonomers functionalized with a methacryloyl group have been polymerized via ATRP. cmu.edu This approach yields well-defined polymacromonomers with both a low-polydispersity backbone and side chains. cmu.edu The polymerization is typically conducted using a halide initiator and a copper-based catalytic system. cmu.edu

While the direct ATRP of vinyl ethers is challenging, they can be incorporated into polymers using ATRP through copolymerization. For example, trimethylsilyl vinyl ether has been copolymerized with vinyl acetate (B1210297) via radical RAFT polymerization, a related controlled radical polymerization technique. acs.org

Table 2: Components of a Typical ATRP System

Component Function Example
Monomer The building block of the polymer. Methacrylates, Styrenes. diva-portal.org
Initiator An alkyl halide that generates the initial radical. Ethyl 2-bromoisobutyrate. cmu.edu
Catalyst A transition metal complex that mediates the atom transfer. CuBr/ligand. diva-portal.orgcmu.edu
Ligand Solubilizes and modulates the reactivity of the metal complex. 4,4′-di-n-heptyl-2,2′-bipyridine. cmu.edu

| Solvent | Provides the reaction medium. | Diphenyl ether. cmu.edu |

Single-Electron Transfer Living Radical Polymerization (SET-LRP) Applications

Single-Electron Transfer Living Radical Polymerization (SET-LRP) is another powerful controlled radical polymerization technique. d-nb.info A key feature of SET-LRP is its ability to be performed at low temperatures, such as room temperature, due to a low activation energy. researchgate.net The mechanism involves the generation of free radicals through the reaction of "nascent" and highly reactive Cu(0) species, with deactivation mediated by Cu(II)X₂ species. cmu.edu The activation step proceeds via a low activation energy outer-sphere single-electron-transfer (SET) mechanism. cmu.edu

SET-LRP has been utilized for the polymerization of a variety of vinyl monomers, including those that are hydrophobic. d-nb.inforesearchgate.net The technique has been successfully applied in Pickering emulsions, where lignin (B12514952) nanoparticles coated with chitosan (B1678972) and glucose oxidase act as stabilizers and provide in situ enzymatic degassing. d-nb.info This system allows for the synthesis of well-defined polymers from various vinyl monomers. d-nb.info

The versatility of SET-LRP is demonstrated by its application in biphasic solvent systems, such as mixtures of fluorinated alcohols (like 2,2,2-trifluoroethanol) and water. rsc.org This methodology has been extended to mixtures of traditional organic solvents and water, further reducing the cost for large-scale applications. rsc.org

While SET-LRP is a robust method, it is noted that for the polymerization of functional vinyl ethers, living cationic polymerization has historically been a highly precise method. rsc.org Nevertheless, SET-LRP provides a versatile platform for creating well-defined polymers from a range of monomers, which can serve as building blocks for more complex macromolecular architectures. d-nb.info

Table 3: Characteristics of SET-LRP

Characteristic Description
Activation Via a low activation energy outer-sphere single-electron-transfer (SET) mechanism. cmu.edu
Catalyst System Often involves Cu(0) as the activator and Cu(II) as the deactivator. cmu.edu
Reaction Conditions Can be performed at ambient temperatures. researchgate.net
Media Applicable in various systems, including emulsions and biphasic mixtures. d-nb.inforsc.org

| Monomer Scope | Versatile for different types of vinyl monomers. d-nb.info |

Mechanisms of Organic Transformations Utilizing (Ethenyloxy)triethyl-silane as a Reagent

Olefin Isomerization-Claisen Rearrangement Reactions

The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. chemistnotes.comorganic-chemistry.org The reaction typically proceeds through a chair-like transition state and often requires elevated temperatures. chemistnotes.comorganic-chemistry.org

A significant variation is the Ireland-Claisen rearrangement, which involves the reaction of an allylic ester enolate with a trialkylsilyl chloride to produce an allyl trimethylsilyl ketene acetal. chemistnotes.commasterorganicchemistry.com This intermediate then undergoes the rearrangement under much milder conditions to yield a γ,δ-unsaturated carboxylic acid. chemistnotes.commasterorganicchemistry.com

In some cases, the Claisen rearrangement can be part of a cascade reaction. For instance, a catalytic C–O coupling/Claisen cascade can be initiated by the interception of vinyl carbocations with allyl ethers. nih.gov This process can be catalyzed by borate (B1201080) salts and is effective for creating sterically hindered C-C bonds. nih.gov The proposed mechanism involves the ionization of a vinyl precursor to generate a vinyl carbocation, which is then trapped by an allyl ether to form a silyloxonium intermediate that undergoes a charge-accelerated rsc.orgrsc.org sigmatropic rearrangement. nih.gov

Directed C-H Functionalization Strategies via Electron Donor-Acceptor Complex Photoactivation

The photoactivation of electron donor-acceptor (EDA) complexes has become a sustainable and selective method for generating radical species. chemrxiv.org Under visible light irradiation, these complexes undergo a single electron transfer (SET) from the donor to the acceptor, creating radical ion pairs that initiate subsequent reactions. sioc-journal.cn This approach often negates the need for an external photocatalyst. sioc-journal.cn

In the context of C-H functionalization, silyl enol ethers, such as (ethenyloxy)triethyl-silane, can act as radical traps. A catalytic cycle can be envisioned where the excitation of an EDA complex, formed between a donor catalyst and a radical precursor, generates a target radical. acs.org This radical is then intercepted by the silyl enol ether, leading to an α-oxo radical intermediate. acs.org

This strategy has been applied to the C-H alkylation of arenes. chemrxiv.org Triarylsulfonium salts can serve as acceptors in photoactive EDA complexes in combination with catalytic amounts of amine donors. chemrxiv.org Visible-light activation of these complexes generates aryl radicals, which can then react with silyl enol ethers to form α-arylated products. chemrxiv.org

Catalytic Dicarbofunctionalization Pathways of Enol Silyl Ethers

The conventional reactivity of enol silyl ethers has often been limited to monofunctionalization. rsc.orgnih.gov However, recent advances have enabled the dicarbofunctionalization of these substrates. One such method involves an iron-catalyzed protocol that combines a fluoroalkyl halide, a silyl enol ether, and a hetero(aryl) Grignard reagent. rsc.orgnih.gov

The proposed mechanism for this iron-catalyzed dicarbofunctionalization begins with the halogen-atom abstraction from the alkyl halide by the iron catalyst to form an electrophilic radical. nih.govrsc.org This radical then undergoes a regioselective Giese addition with the electron-rich enol silyl ether to form an α-silyloxy radical intermediate. nih.govrsc.org This short-lived radical can then engage in a cross-coupling reaction. rsc.orgnih.govrsc.org This one-step process allows for the formation of two new C-C bonds under mild conditions. rsc.org The protocol has also shown promise for asymmetric dicarbofunctionalization, leading to chiral alcohols. rsc.org

Stereoselective C-Glycosylation Reactions

The formation of carbon-carbon bonds at the anomeric center of carbohydrates, known as C-glycosylation, is a cornerstone of modern glycochemistry. C-Glycosides are of significant interest as they are hydrolytically stable analogues of naturally occurring O-glycosides, making them valuable candidates for therapeutic agents and biological probes. rsc.org Silane, (ethenyloxy)triethyl-, as a triethylsilyl enol ether of acetaldehyde, serves as a potent C2-nucleophile in these transformations. Its reaction with electrophilic glycosyl donors, typically activated by a Lewis acid, provides a direct route to 2-keto-C-glycosides, which are versatile intermediates for a variety of carbohydrate derivatives. researchgate.netresearchgate.net

The stereochemical outcome of these reactions is a critical challenge, as the formation of a new stereocenter at the anomeric carbon can lead to a mixture of α and β isomers. ru.nlntu.edu.sg The stereoselectivity is governed by a complex interplay of factors including the nature of the glycosyl donor, the protecting groups on the sugar ring, the choice of Lewis acid catalyst, and the reaction conditions. frontiersin.orgcanada.ca

The generally accepted mechanism proceeds through the formation of an oxocarbenium ion intermediate from a suitable glycosyl donor (e.g., a glycosyl acetate, bromide, or picolinate) upon treatment with a Lewis acid. thieme-connect.comrsc.org The planar and highly electrophilic oxocarbenium ion is then attacked by the nucleophilic silyl enol ether. The stereoselectivity of this nucleophilic attack determines the anomeric configuration of the resulting C-glycoside.

Research has demonstrated that the choice of Lewis acid can profoundly influence the stereochemical course of the reaction. canada.ca For instance, in reactions involving 1,2-cyclopropaneacetylated glycosyl donors, different Lewis acids have been shown to favor different anomeric products. This suggests that the reaction can proceed via different mechanistic pathways, such as an SN1-like pathway involving a dissociated oxocarbenium ion or an SN2-like pathway. canada.ca In an SN1 pathway, the nucleophile can attack from either face, with the product ratio often governed by thermodynamic stability or the anomeric effect, typically favoring the α-glycoside. Conversely, an SN2-type mechanism would proceed with inversion of configuration at the anomeric center.

The development of milder activation methods has also been a focus of research. The use of copper(II) triflate (Cu(OTf)₂) as a Lewis acid to activate glycosyl picolinate (B1231196) donors for reaction with silyl enol ethers has been reported. nih.gov This method avoids the use of harsh Lewis acids and proceeds under neutral conditions. The stereoselectivity in these reactions was found to be dependent on the structure of both the glycosyl donor and the silyl enol ether nucleophile. For example, the reaction of a perbenzylated galactopyranosyl picolinate with a silyl enol ether yielded a mixture of anomers, whereas a similar glucopyranosyl donor provided the α-C-glycoside exclusively. nih.gov This highlights the subtle electronic and steric effects that dictate the facial selectivity of the nucleophilic attack on the intermediate oxocarbenium ion.

The following tables summarize key research findings in stereoselective C-glycosylation reactions using silyl enol ethers, illustrating the impact of catalysts and substrates on reaction outcomes.

Table 1: Influence of Lewis Acid on Stereoselectivity of C-Glycosylation

This table presents data from the Lewis acid-catalyzed glycosylation of a 1,2-cyclopropaneacetylated galactosyl donor with a glycosyl acceptor, demonstrating how the catalyst choice directs the stereochemical outcome. canada.ca

EntryLewis AcidConditionsYield (%)Anomeric Ratio (α:β)
1BF₃·OEt₂-20 °C to rt891:4.8
2TMSOTf-20 °C to rt80>20:1
3p-TsOH0 °C to rt751:1.5
4TfOH-20 °C to rt611.1:1

Table 2: Cu(OTf)₂-Mediated C-Glycosylation with Silyl Enol Ethers

This table showcases the results of C-glycosylation reactions using various glycosyl picolinate donors and silyl enol ether acceptors, mediated by copper(II) triflate. nih.gov

These studies collectively underscore that Silane, (ethenyloxy)triethyl- and related silyl enol ethers are highly effective nucleophiles for the synthesis of C-glycosides. The stereochemical control of these reactions is achievable through careful selection of the glycosyl donor, protecting groups, and, most critically, the Lewis acid catalyst, which can steer the reaction toward the desired anomer by influencing the mechanistic pathway. canada.ca

Catalysis and Catalyst Development in Silane, Ethenyloxy Triethyl Chemistry

Development and Optimization of Catalysts for Hydrolysis and Condensation Reactions

The hydrolysis and subsequent condensation of the triethylsiloxy group in triethylvinyloxysilane are fundamental steps in the formation of polysiloxane networks and silica-based hybrid materials. These reactions, which proceed via bimolecular displacement, can be catalyzed by either acids or bases. unm.edu The choice of catalyst profoundly influences the reaction kinetics and the structure of the final material. jim.org.cnnih.gov

Under acidic conditions, the mechanism involves the protonation of an oxygen-containing substituent (either the ethoxy group or a hydroxyl group formed during hydrolysis), making the silicon center more electrophilic and susceptible to nucleophilic attack by water. unm.edu In contrast, under basic conditions, nucleophiles such as hydroxyl or silanolate anions attack the silicon atom directly. nih.gov The reaction mechanism is generally considered to be Sɴ2-Si, involving a five- or six-coordinate intermediate or transition state. nih.gov

The rate of these reactions is dependent on several factors, including the concentrations of the silane (B1218182), water, and catalyst, as well as the solvent used. nih.gov Mineral acids like hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), along with bases such as ammonia (B1221849) and potassium hydroxide (B78521) (KOH), are commonly employed catalysts. unm.edu The effectiveness of a given catalyst can significantly impact properties like gelation time. While specific data for triethylvinyloxysilane is sparse in readily available literature, studies on analogous tetra-alkoxysilanes like tetraethoxysilane (TEOS) provide valuable insights into these catalytic effects.

Table 1: Illustrative Gelation Times for TEOS Hydrolysis with Different Acid Catalysts This table, adapted from studies on TEOS, demonstrates how catalyst choice affects the hydrolysis and condensation process, a principle that applies to triethylvinyloxysilane as well.

CatalystConcentration (mol/mol TEOS)Initial pH of SolutionGelation Time (hours)
HF0.051.9012
HCl0.05~0.0592
HNO₃0.05~0.05100
H₂SO₄0.05~0.05100

Data sourced from studies on TEOS hydrolysis and is presented for illustrative purposes. unm.edu

Optimization strategies often involve tailoring the catalyst to control the relative rates of hydrolysis and condensation, thereby controlling the final polymer structure. For instance, developing hydrophobic Brønsted acid catalysts has been explored for condensation reactions in aqueous environments to prevent the catalyst from being deactivated by water. nii.ac.jp

Advanced Catalyst Systems for Polymerization Reactions

The vinyl group of triethylvinyloxysilane is a gateway to a vast array of polymeric materials. The development of advanced catalyst systems is crucial for controlling polymer characteristics such as molecular weight, architecture, and the incorporation of functional groups. mdpi.com

Transition metals are widely used as catalysts because their ability to exist in various oxidation states facilitates diverse chemical transformations. vapourtec.com Late transition metals, in particular, are often more tolerant of polar functional groups, making them suitable for monomers like triethylvinyloxysilane. d-nb.info

Copper-based Systems: Copper catalysts are renowned for their utility in C-C bond-forming reactions and have been instrumental in the electrocatalytic reduction of CO₂ to multi-carbon products. sciopen.com They are key in azide-alkyne cycloaddition (CuAAC) reactions for forming polymers. mdpi.com While direct polymerization of triethylvinyloxysilane using copper catalysts is not extensively documented, their proven efficacy in promoting C-C coupling suggests significant potential. sciopen.com For example, novel copper-based intermetallic electride catalysts have shown high activity in hydrogenation reactions, which could be adapted for vinyl group transformations. nih.gov

Palladium-based Systems: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form new carbon-carbon bonds. libretexts.org Reactions such as the Heck, Suzuki, and Stille couplings can be adapted to polymerize vinyl compounds. libretexts.orgsigmaaldrich.com The Heck reaction, for instance, could be used to couple the vinyl group of triethylvinyloxysilane with an aryl halide, leading to the formation of styrenyl-type silane monomers or polymers. The mechanism for these reactions typically involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov

Iron-based Systems: Iron has emerged as a highly attractive catalyst due to its low cost, abundance, and low toxicity. mdpi.comnih.gov Heterogeneous iron-based catalysts, often supported on materials like clays, carbon, or other metal oxides, have demonstrated high stability and reusability in a range of organic transformations, including cross-coupling and C-H activation. mdpi.comresearchgate.net While iron catalysis can be mechanistically complex, its versatility makes it a promising area for developing novel polymerization methods for vinylsilanes. nih.gov

Lewis acid catalysis functions by activating an electrophile through coordination, thereby lowering the activation energy for a subsequent reaction. youtube.com In the context of triethylvinyloxysilane, a Lewis acid could coordinate to the ether oxygen, enhancing the electrophilicity of the vinyl group and making it more susceptible to nucleophilic attack or polymerization. wikipedia.org This strategy is widely used to accelerate reactions like the Diels-Alder and aldol (B89426) reactions. wikipedia.org

Common Lewis acids are based on metals like aluminum, boron, tin, and titanium. wikipedia.org More recently, water-compatible Lewis acids, such as lanthanide triflates, have been developed, which could be advantageous for reactions involving the hydrolysis-prone triethylvinyloxysilane. kuleuven.be Furthermore, the concept of activating a weak Lewis acid (e.g., silicon tetrachloride) with a chiral Lewis base has opened new avenues for asymmetric catalysis, which could potentially be applied to achieve stereocontrolled polymerization of vinyl ethers. illinois.edu

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering an alternative to metal-based systems. nih.gov A key activation mode is the formation of a reactive iminium ion from an α,β-unsaturated aldehyde or ketone. nih.govyoutube.com This approach, pioneered by MacMillan, lowers the LUMO of the unsaturated system, facilitating cycloadditions and conjugate additions. youtube.com While triethylvinyloxysilane is not an α,β-unsaturated carbonyl compound itself, organocatalytic strategies could be devised, for example, by reacting it with a species that generates a susceptible intermediate in situ. The use of chiral catalysts, such as the readily available amino acid proline and its derivatives, offers the potential for asymmetric synthesis, leading to chiral polymers. youtube.comyoutube.com

Lewis Acid Catalysis and Associated Reaction Pathways

Catalytic Strategies for Novel Carbon-Carbon Bond Formations and Rearrangements

The vinyl group is a versatile handle for constructing complex molecular architectures through C-C bond formation. sigmaaldrich.com Catalytic strategies enable these transformations with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are preeminent in this field. libretexts.org The Heck reaction, for example, can form a C-C bond between the vinyl group of triethylvinyloxysilane and an aryl or vinyl halide. The Suzuki reaction couples the vinyl group (after conversion to a boronic acid or ester) with an organic halide. These methods are foundational for synthesizing functionalized silanes and polymers. sigmaaldrich.com

More advanced strategies include catalytic C-H activation, where a C-H bond is targeted for functionalization, offering a more atom-economical approach. organic-chemistry.org Catalysts based on rhodium and palladium have been shown to mediate the addition of C-H bonds across alkenes. organic-chemistry.org Additionally, ruthenium catalysts have been used to effect the rearrangement of silyl (B83357) alkynes into vinylidene carbenes, which can then undergo insertion into C-H bonds, representing a powerful method for C-C bond formation. organic-chemistry.org

Design and Assessment of Recyclable and Heterogeneous Catalytic Systems

The development of sustainable chemical processes necessitates catalysts that can be easily separated from the reaction mixture and reused. Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous in this regard as they can often be recovered by simple filtration. wikipedia.orglibretexts.orgbritannica.com

A key principle in designing heterogeneous catalysts is maximizing the active surface area, often achieved by dispersing the catalyst on a high-surface-area inert support. savemyexams.com Recent advancements focus on creating highly stable and reusable systems. For example, iron-based catalysts supported on matrices like kaolin (B608303) modified with magnetic iron oxide nanoparticles have shown excellent recyclability over multiple runs. mdpi.com

Another innovative approach is the design of homogeneous catalysts that can be induced to precipitate at the end of a reaction. A tungsten-based catalyst for the hydrosilylation of ketones demonstrated this principle, precipitating out of the non-polar product mixture upon completion of the reaction, allowing for simple decantation and reuse with enhanced activity in subsequent cycles. bnl.gov

Table 2: Example of Recyclable Tungsten Catalyst Performance in Hydrosilylation

CycleConversion (%)
1>99
2>99
3>99
4>99
5>99

Data shows the consistent high conversion over five cycles for a recyclable tungsten catalyst, highlighting the potential of such systems. bnl.gov

The immobilization of homogeneous catalysts, including organocatalysts, onto various supports is another widely explored strategy. cnr.it Supports can range from organic polymers to inorganic materials like silica. Magnetic nanoparticles, such as spinel ferrites (e.g., CuFe₂O₄, ZnFe₂O₄), are particularly promising as they allow for the easy magnetic separation of the catalyst from the reaction medium. mdpi.com These approaches combine the high selectivity of homogeneous catalysts with the ease of recovery of heterogeneous systems. nih.gov

Polymerization and Copolymerization Studies of Ethenyloxy Triethyl Silane

Homopolymerization Characteristics of (Ethenyloxy)triethyl-silane Monomers

(Ethenyloxy)triethyl-silane, as a member of the vinyl ether family, primarily undergoes cationic polymerization. This type of polymerization is a chain-growth process initiated by a cationic species, such as a protonic or Lewis acid, which attacks the electron-rich vinyl group. nih.gov The resulting carbocationic active center then propagates by sequentially adding monomer units.

The mechanism for the cationic polymerization of vinyl ethers can be summarized in the following key steps:

Initiation: An initiator (e.g., a Lewis acid like BF₃ or an organic acid) activates the monomer, generating a carbenium ion. nih.gov

Propagation: The carbocationic chain end attacks the double bond of another monomer molecule, extending the polymer chain. This step is typically very fast.

Chain Transfer and Termination: The propagating chain can be terminated or transferred through various mechanisms, including proton transfer to a monomer, counterion, or solvent. These side reactions can limit the molecular weight of the polymer and broaden its molecular weight distribution. nih.govgoogle.com

Modern techniques have enabled the development of living cationic polymerization of vinyl ethers, which significantly minimizes chain-breaking reactions. nih.gov This control is often achieved by using specific initiating systems and additives that stabilize the propagating carbocation, preventing premature termination. For instance, photocontrolled cationic polymerization, regulated by light, utilizes a photocatalyst and a chain-transfer agent (CTA) to generate the active cationic species in a controlled manner. nih.gov This method allows for the synthesis of polymers with predictable molecular weights and narrow dispersities (low Ð).

While specific kinetic data for the homopolymerization of (ethenyloxy)triethyl-silane is not extensively documented in publicly available literature, the general characteristics can be inferred from studies on analogous alkyl vinyl ethers. The polymerization rate and the properties of the resulting poly((ethenyloxy)triethyl-silane) would be influenced by factors such as the choice of initiator, solvent polarity, and reaction temperature. nih.gov

Table 1: General Parameters Influencing Cationic Polymerization of Vinyl Ethers

ParameterEffect on Polymerization
Initiator/Catalyst Determines initiation efficiency and control over living characteristics. Lewis acids, protonic acids, and photocatalysts are common. nih.gov
Solvent Polarity affects the stability of the carbocationic propagating species and the overall reaction rate.
Temperature Lower temperatures are often used to suppress chain-transfer reactions and achieve higher molecular weights. researchgate.net
Monomer Concentration Directly influences the rate of propagation.

Copolymerization with Diverse Monomers (e.g., Styrene (B11656), Acrylates) for Material Design

Copolymerization is a powerful strategy to tailor the properties of materials by combining two or more different monomers into a single polymer chain. The copolymerization of (ethenyloxy)triethyl-silane with common monomers like styrene and acrylates allows for the design of materials that integrate the properties of both components, such as the hydrophobicity and thermal stability from the silane (B1218182) and the mechanical or optical properties from the comonomer.

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios compare the rate constant of a propagating chain adding a monomer of its own kind versus adding the comonomer. escholarship.org

If r₁ > 1, the growing chain preferentially adds monomer 1.

If r₁ < 1, the growing chain preferentially adds monomer 2.

If r₁ ≈ r₂ ≈ 1, a random copolymer is formed.

If r₁ ≈ r₂ ≈ 0, an alternating copolymer is formed.

The copolymerization of acrylates with vinyl esters (a structurally similar class to vinyl ethers) has been studied in detail. The significant difference in reactivity between these monomer types often leads to non-random copolymers. For instance, in the copolymerization of methyl acrylate (B77674) (MA) and vinyl acetate (B1210297) (VAc), the reactivity ratios indicate that the MA-terminated radical strongly prefers to add another MA monomer, while the VAc-terminated radical also has a preference for adding MA. tue.nl This leads to a copolymer that is rich in the more reactive monomer (MA) initially.

Table 2: Representative Reactivity Ratios for Analogous Monomer Systems This table presents data for analogous systems to illustrate the concept, not for (ethenyloxy)triethyl-silane itself.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System CharacteristicsReference
StyreneMethyl Methacrylate0.5170.420Tendency toward alternation, forms a random copolymer. nih.gov
Methyl AcrylateVinyl Acetate6.30.031Highly disparate reactivity; difficult to form homogeneous copolymers. tue.nl
Styrene2-Ethylhexyl Acrylate1.240.71Styrene has a slightly higher tendency for self-propagation. frontiersin.org

By carefully selecting comonomers and controlling the polymerization conditions, materials with desired compositions and properties, such as tailored glass transition temperatures, surface energies, and mechanical strengths, can be designed. frontiersin.org

Synthesis and Architecture of Dendrimer-like Polymers Incorporating Silane Units

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Carbosilane dendrimers, which feature a skeleton of silicon and carbon atoms, are a prominent class known for their high thermal and chemical stability. nih.gov These structures are typically built using a divergent approach, starting from a multifunctional core and adding successive generations of branched units.

The synthesis of carbosilane dendrimers often involves a repetitive two-step reaction sequence:

Hydrosilylation: A platinum catalyst is used to promote the addition of a Si-H bond (from a molecule like trichlorosilane) across a C=C double bond on the core or the previous generation's periphery. mdpi.com

Alkynylation/Grignard Reaction: The newly introduced silyl (B83357) chloride groups are reacted with an organometallic reagent, such as a vinyl Grignard reagent (e.g., vinylmagnesium bromide) or lithium phenylacetylide, to install new vinyl or other reactive groups for the next generation of hydrosilylation. nih.govmdpi.com

For example, a core molecule like 1,3,5-tris(dimethylvinylsilyl)-benzene can be reacted with trichlorosilane (B8805176) to form the first generation, which possesses nine reactive Si-Cl bonds. These can then be reacted with a suitable nucleophile to create a larger structure with a higher number of terminal groups. mdpi.com

While the direct incorporation of (ethenyloxy)triethyl-silane as a primary building block in traditional dendrimer synthesis is not commonly reported, the principles of carbosilane chemistry allow for the creation of dendrimer-like polymers with a high density of silane units. The versatile functional groups on the periphery of these dendrimers can be modified to introduce a wide range of moieties, potentially including vinyloxy groups for further reactions. mdpi.com These dendritic structures are investigated for applications ranging from drug delivery to nanoscale catalysis due to their unique architecture. marquette.edu

Advanced Functionalization of Polymeric Materials Using (Ethenyloxy)triethyl-silane

Application of "Click Chemistry" in Silane-Functionalized Polymer Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. One of the most prominent examples is the thiol-ene reaction, which is particularly relevant for functionalizing polymers containing vinyl groups, such as those derived from (ethenyloxy)triethyl-silane. wikipedia.org

The thiol-ene reaction involves the addition of a thiol (R-SH) across a double bond (ene). This reaction can be initiated by UV light or a radical initiator and proceeds via an anti-Markovnikov addition mechanism. wikipedia.org It is a powerful tool for post-polymerization modification, allowing for the introduction of various functionalities onto a pre-formed polymer backbone. A polymer of (ethenyloxy)triethyl-silane would possess pendant vinyl ether groups that can serve as handles for thiol-ene reactions.

This method has been successfully used to functionalize vinylsilanes, demonstrating that the reaction can proceed efficiently without affecting other bonds, such as the Si-H bond in certain substrates. rsc.orgresearchgate.net This allows for the synthesis of a diverse range of functional organosilicon compounds.

Table 3: Examples of Functional Groups Introduced via Thiol-Ene "Click" Reaction

Thiol ReagentFunctional Group IntroducedPotential ApplicationReference
3-Mercaptopropionic acidCarboxylic Acid (-COOH)pH-responsive materials, bioconjugation researchgate.net
2-MercaptoethanolHydroxyl (-OH)Increased hydrophilicity, sites for further esterification researchgate.net
ThiophenolPhenylthioetherModified refractive index, aromatic interactions rsc.org
3-(Trimethoxysilyl)propane-1-thiolTrimethoxysilylCrosslinking sites, enhanced adhesion to inorganic surfaces researchgate.net

This approach provides a modular and highly efficient route to creating functional polymeric materials with precisely controlled chemical and physical properties.

Development of Surface Functionalization Strategies for Polymeric Substrates

Silane compounds are widely employed as coupling agents and for surface modification due to their ability to form robust bonds with a variety of substrates, particularly those bearing hydroxyl groups (e.g., glass, silica, cellulose (B213188), and metal oxides). mdpi.com The functionalization mechanism involves two main steps:

Hydrolysis: The alkoxy group on the silicon atom (in this case, the ethenyloxy group of the monomer or the ether linkage in the polymer) is hydrolyzed in the presence of water to form a reactive silanol (B1196071) (Si-OH) group. nih.govmdpi.com

Condensation: The silanol groups condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Substrate) bonds. The silanols can also self-condense to form a cross-linked polysiloxane network on the surface. mdpi.com

Polymers synthesized from (ethenyloxy)triethyl-silane can be used for surface functionalization in several ways. The polymer itself can be applied as a coating; subsequent hydrolysis of the ether linkages would expose silanol functionalities capable of bonding to a substrate. Alternatively, the monomer can be used to modify a surface first, followed by polymerization or grafting reactions to build a polymer layer. This "grafting to" or "grafting from" approach creates polymer brushes, which are dense layers of polymer chains tethered to a surface, dramatically altering its properties like wettability, adhesion, and biocompatibility. rsc.org The aminopropyl triethoxysilane (B36694) is one example of a silane used to modify cellulose nanofibrils to alter surface properties. mdpi.com

This strategy is fundamental in designing advanced composites, adhesives, and biocompatible materials where the interface between the polymer and another material is critical for performance. google.com

Applications in Advanced Materials Science Research

Role of (Ethenyloxy)triethyl-silane as Coupling Agents and Adhesion Promoters in Composites Research

(Ethenyloxy)triethyl-silane functions as a coupling agent, a compound capable of forming a durable bond between two dissimilar materials, typically an inorganic filler and an organic polymer matrix. researchgate.net The fundamental principle behind its efficacy lies in its dual-reactivity. The triethylsilyl portion of the molecule can form stable bonds with the hydroxyl groups present on the surface of inorganic materials like glass fibers, silica, or metal oxides. researchgate.netnih.gov Simultaneously, the (ethenyloxy), or vinyl ether, group provides a reactive site that can copolymerize or react with the functional groups of a polymer matrix during the curing process. google.com

Table 1: Functional Groups of (Ethenyloxy)triethyl-silane and Their Roles

Functional Group Chemical Moiety Primary Role in Composites Mechanism of Action
Silane (B1218182) Group Triethylsilyl Inorganic Surface Bonding Forms stable Si-O-Substrate bonds with inorganic fillers or substrates (e.g., glass, metal, silica). researchgate.net

Utilization in Cross-linking and Dispersing Systems for Enhanced Material Properties

The vinyl ether group in (ethenyloxy)triethyl-silane is a key component for its use in cross-linking systems. Cross-linking is the process of forming covalent bonds to join polymer chains together, creating a three-dimensional network. google.com This network structure significantly enhances the material's properties, including its stiffness, thermal stability, and chemical resistance. The (ethenyloxy) group can participate in various polymerization reactions, allowing it to be integrated into a polymer backbone and serve as a reactive site for creating these cross-links. google.com

Engineering of Surface Coatings and Hybrid Materials for Specific Functionalities

(Ethenyloxy)triethyl-silane is a valuable precursor in the engineering of specialized surface coatings and hybrid organic-inorganic materials. google.comgoogle.com.na When applied to a substrate such as metal or glass, the silane end of the molecule can form a strong adhesive bond. The exposed vinyl ether groups can then undergo polymerization, often initiated by light (photopolymerization), to form a durable, cross-linked surface film. google.com.na

This capability is central to the creation of hybrid materials, which combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., hardness, thermal stability). google.com (Ethenyloxy)triethyl-silane can act as the molecular link that covalently binds these two phases together. Such hybrid coatings are researched for a wide range of functionalities, including creating lubricious surfaces for medical devices, developing protective layers, and fabricating materials for optical applications. google.com.na The ability to tailor the properties of these coatings by controlling the polymer structure makes vinyloxy-functionalized silanes highly versatile in materials design.

Design and Synthesis of Novel Silicone Polymers (Polysiloxanes) from (Ethenyloxy)triethyl-silane Precursors

While the primary backbone of most polysiloxanes is formed from difunctional silane precursors, monofunctional silanes like (ethenyloxy)triethyl-silane play a crucial role in designing complex and novel silicone polymer architectures. gelest.comgoogle.com In polymer synthesis, it can be used as an end-capping agent to control the length of polymer chains or, more significantly, to introduce reactive functionalities onto the polymer structure.

For example, during a living anionic ring-opening polymerization of cyclic siloxanes, (ethenyloxy)triethyl-silane can be introduced to terminate the polymerization, resulting in a polysiloxane chain with a terminal vinyl ether group. gelest.com Alternatively, it can be incorporated as a comonomer to create polysiloxanes with pendant (ethenyloxy) side groups. researchgate.net These reactive groups along the polymer chain are valuable for post-polymerization modifications. They can be used in "click" chemistry reactions, such as thiol-ene additions, to attach other molecules or to serve as sites for subsequent cross-linking, enabling the formation of gels, elastomers, and complex networks. researchgate.net This approach allows for the synthesis of highly tailored polysiloxanes with specific functionalities for advanced applications. mdpi.com

Integration into Advanced Composite Materials for Performance Enhancement

The integration of (ethenyloxy)triethyl-silane into advanced composites leads to significant enhancements in material performance, making them suitable for demanding applications in aerospace, automotive, and other high-tech industries. researchgate.netavient.comresearchgate.net Advanced composites are prized for their high strength-to-weight ratios, durability, and resistance to environmental degradation. avient.com

The performance enhancement stems directly from the multiple roles the silane plays:

Improved Mechanical Properties: By acting as a coupling agent (6.1), the silane strengthens the interface between reinforcement (e.g., carbon or glass fibers) and the polymer matrix, leading to composites with higher tensile and flexural strength. researchgate.netmdpi.com

Enhanced Durability and Resilience: The stable, covalent bonds formed by the silane at the material interface prevent delamination and moisture ingress, improving the long-term durability and resilience of the composite structure. encyclopedia.pub

Tailored Functionality: The ability to use the silane for creating specific cross-linked networks (6.2) and functional surfaces (6.3) allows for the design of composites with tailored thermal, chemical, or electrical properties. google.com

Table 2: Illustrative Research Findings on Silane-Treated Composites

Composite System Silane Type Used Observed Performance Enhancement Reference
S-2 Glass Fiber / Dental Resin 3-GPS, 3-MPS, 8-MOTS (Vinylsilane analogs) Optimal silane concentration increased flexural strength by up to 9.9%. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Synonym(s)
Silane, (ethenyloxy)triethyl- Triethyl(vinyloxy)silane
Silica Silicon Dioxide
Polysiloxane Silicone Polymer
Triethoxyvinylsilane
3-Glycidyloxypropyltrimethoxysilane 3-GPS
3-Methacryloxypropyltrimethoxysilane 3-MPS

Theoretical and Computational Chemistry Approaches to Ethenyloxy Triethyl Silane

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving silyl (B83357) enol ethers. These calculations allow for the precise location and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

The reactivity of the electron-rich double bond in (ethenyloxy)triethyl-silane makes it a versatile substrate in numerous organic reactions. Computational studies on analogous silyl enol ethers and vinyl ethers have successfully elucidated the mechanisms of these transformations. For instance, in 1,3-dipolar cycloadditions, DFT calculations can determine the activation energies for different regio- and stereochemical pathways, predicting whether a reaction will favor an ortho or meta product and an endo or exo approach. researchgate.netsemanticscholar.org Studies on the ozonolysis of vinyl ethers have used DFT to model the initial cycloaddition of ozone and the subsequent cleavage of the primary ozonide, explaining observed product selectivities. nih.gov

Similarly, for the Mukaiyama aldol (B89426) reaction, a cornerstone of silyl enol ether chemistry, theoretical calculations can model the transition state to understand the origins of stereoselectivity. researchgate.net In radical reactions, such as the trifluoromethylation of silyl enol ethers, computational studies have clarified the role of additives like dialkylzinc, showing how complexation can accelerate the radical addition step. researchgate.net By calculating the Gibbs free energies of activation (ΔG‡) for competing pathways, researchers can predict the kinetic product of a reaction under specific conditions. pku.edu.cnnih.gov These computational investigations provide a mechanistic framework that is often inaccessible through experimental means alone.

Table 1: Application of Quantum Chemical Calculations to Reactions of Silyl Enol Ethers
Reaction TypeComputational MethodKey Insights GainedRelevant Analogs Studied
[4+2] CycloadditionDFT (e.g., B3LYP)Determination of stepwise vs. concerted nature, regioselectivity, and stereoselectivity (endo/exo). semanticscholar.orgVinyl ethyl ether, silyl enol ethers
1,3-Dipolar CycloadditionDFTPrediction of regio- and stereochemical outcomes based on transition state energies. researchgate.netCyclic vinyl ethers, nitrones
Mukaiyama Aldol ReactionDFT, Ab initioElucidation of open vs. closed transition states, origin of syn/anti stereoselectivity. researchgate.netrsc.orgKetone-derived silyl enol ethers
Radical AdditionDFTMechanism of radical generation, regioselectivity of addition, role of catalysts/additives. researchgate.netKetone-derived silyl enol ethers
Dehydrogenative SilylationDFTKinetic vs. thermodynamic product formation, rate-determining step identification. researchgate.netAcetophenone, Trimethylsilane

Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions

While quantum mechanics excels at describing individual molecules and reaction steps, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a defined force field, providing a dynamic picture of intermolecular interactions.

For (ethenyloxy)triethyl-silane, MD simulations can reveal crucial information about its solution behavior. By simulating the molecule in a box of explicit solvent molecules (e.g., tetrahydrofuran, dichloromethane, or water), one can study its conformational preferences, the structure of its solvation shell, and its diffusion characteristics. nih.gov This is particularly important as solvent can influence reaction rates and selectivities. unl.pt

MD simulations can also be used to study the aggregation propensity of molecules in solution. nih.gov For example, simulations could predict whether (ethenyloxy)triethyl-silane molecules tend to self-associate or how they interact with other solutes, catalysts, or surfaces in a reaction mixture. researchgate.net In the context of catalysis, MD can model the docking of the silyl enol ether into the active site of an enzyme or a synthetic catalyst, providing insights into the interactions that precede the chemical reaction. unl.ptnsf.gov The combination of quantum mechanics and molecular mechanics (QM/MM) methods can further bridge the gap, treating the reacting core of the molecule with high-level QM theory while the surrounding solvent and catalyst scaffold are modeled with computationally less expensive MM force fields. nih.gov

Table 2: Potential Insights from Molecular Dynamics (MD) Simulations of (Ethenyloxy)triethyl-silane
Simulation FocusKey ParametersPredicted Outputs & Insights
Solvation StructureSolvent model (explicit/implicit), force field (e.g., OPLS, CHARMM), temperature, pressure.Radial distribution functions, coordination numbers, solvent-solute hydrogen bonding dynamics.
Conformational AnalysisDihedral angle tracking, potential of mean force (PMF) calculations.Population of different rotamers (e.g., around the Si-O and O-C bonds), energy barriers for rotation.
Aggregation BehaviorConcentration of solute, simulation time (nanoseconds to microseconds).Cluster analysis, prediction of self-association or micelle formation propensity. nih.gov
Interaction with CatalystsForce field for catalyst and substrate, docking simulations.Binding affinity, orientation in the active site, residence time. nsf.gov

Computational Prediction of Stereoselectivity and Enantioselectivity in Catalytic Reactions

Predicting and explaining the stereochemical outcome of a reaction is a primary goal of computational organic chemistry. For catalytic reactions involving (ethenyloxy)triethyl-silane, theoretical methods can provide quantitative predictions of stereoselectivity (diastereoselectivity) and enantioselectivity.

The approach relies on accurately modeling the transition states that lead to different stereoisomeric products. By calculating the energies of the diastereomeric transition states using high-level QM methods, one can predict the ratio of products using the Curtin-Hammett principle. A lower calculated activation energy for one transition state over another implies that the corresponding stereoisomer will be the major product. rsc.org

This methodology has been successfully applied to many reactions of silyl enol ethers. For example, in asymmetric catalytic reactions, computational models can explain how a chiral catalyst creates a chiral environment that favors one enantiomeric pathway. rsc.org DFT calculations have been used to rationalize the high Z-selectivity in nickel-catalyzed syntheses of silyl enol ethers by identifying a stabilized η³-bound Ni(II) enolate as the key selectivity-controlling intermediate. acs.org Similarly, the stereoselectivity in photoinduced electron transfer (PET) cyclizations of silyl enol ethers has been supported by DFT calculations of the possible radical cation intermediates. researchgate.net The development of specialized force fields and QM/MM models allows these predictions to be extended to larger, more complex catalytic systems. rsc.org

Table 3: Computational Prediction of Stereoselectivity
Stereochemical ProblemComputational ApproachPredicted OutcomeExample Application
Diastereoselectivity (e.g., syn/anti)QM calculation of all possible transition state energies (ΔG‡).Diastereomeric ratio (d.r.) calculated from the energy difference (ΔΔG‡).Mukaiyama aldol reaction. rsc.org
Enantioselectivity (e.g., R/S)QM/MM modeling of the substrate within the chiral catalyst pocket.Enantiomeric excess (e.e.) calculated from the energy difference between TS-R and TS-S.Asymmetric amination or alkylation. nsf.govnih.gov
Regioselectivity (e.g., endo/exo)QM calculation of competing transition state energies.Ratio of regioisomers based on relative activation barriers.Diels-Alder cycloaddition. semanticscholar.org
Geometric Isomerism (E/Z)Analysis of transition state geometries and steric/electronic factors.Predicted major geometric isomer based on the lowest energy pathway.Ni-catalyzed isomerization. acs.org

Theoretical Prediction of Spectroscopic Properties for Structural Assignments

Computational chemistry is a powerful ally in structural elucidation, as it can predict spectroscopic data that can be directly compared with experimental measurements. For a molecule like (ethenyloxy)triethyl-silane, theoretical predictions of NMR chemical shifts, vibrational frequencies, and other properties are invaluable for confirming its identity and that of its reaction products.

NMR spectroscopy is a primary tool for characterizing organic molecules. The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is the gold standard for predicting ¹H, ¹³C, and ²⁹Si NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts that, after scaling or referencing, often show excellent agreement with experimental spectra. rsc.org This is particularly useful for assigning complex spectra or distinguishing between possible isomers.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net After geometry optimization, a frequency calculation yields the fundamental vibrational modes. The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve accuracy. cas.cz Comparing the predicted IR/Raman spectrum to the experimental one can confirm the presence of specific functional groups and provide evidence for a proposed structure. Quantum chemical calculations have been used to assign the vibrational spectra of related alkyl vinyl ethers and to study their conformational isomerism. researchgate.netunipi.it

Table 4: Theoretical Prediction of Spectroscopic Data for Structural Analysis
Spectroscopic TechniqueComputational MethodInformation ObtainedRelevance to (Ethenyloxy)triethyl-silane
NMR (¹H, ¹³C, ²⁹Si)DFT with GIAO method (e.g., GIAO-B3LYP). nih.govPredicted chemical shifts and coupling constants.Structural verification, distinction between isomers, assignment of complex spectra.
Infrared (IR) & RamanDFT frequency calculations (harmonic approximation).Predicted vibrational frequencies and intensities. researchgate.netConfirmation of functional groups (C=C, Si-O, C-O), identification of conformers.
UV-Vis SpectroscopyTime-Dependent DFT (TD-DFT).Prediction of electronic transition energies (λmax).Analysis of electronic structure and chromophores.
Vibrational Circular Dichroism (VCD)DFT frequency and rotational strength calculations.Prediction of VCD spectra for chiral derivatives. unipi.itDetermination of absolute configuration in asymmetric reactions.

Development of Molecular Databases for Organosilicon Compound Properties and Reactivity

The vast amount of data generated by computational chemistry has led to the development of molecular databases that store information on the properties and reactivity of various classes of compounds. For organosilicon chemistry, such databases are becoming increasingly important for developing predictive models and for data-driven discovery. researchgate.net

High-level ab initio methods, such as the W1X-1 composite method, have been used to create benchmark databases of highly accurate thermochemical data for hundreds of organosilicon compounds, including silanes, silanols, and siloxanes. nih.govacs.org These databases provide reliable values for gas-phase standard enthalpies of formation, entropies, and heat capacities. Such data are crucial for assessing the accuracy of experimental measurements and for developing robust group additivity schemes (like Benson group additivity) that allow for the rapid estimation of thermochemical properties for larger, more complex organosilicon molecules without the need for expensive calculations. nih.gov

Furthermore, large-scale chemical databases like PubChem are being compared and analyzed to understand the chemical space they cover. chemrxiv.org Studies have noted that certain classes, such as organosilicon compounds, can be underrepresented in some commercial databases. The creation of curated, computationally-derived databases for organosilicon reactivity—containing information on reaction barriers, transition state geometries, and predicted spectroscopic signatures—represents a future direction that could accelerate research and development in the field. researchgate.net

Spectroscopic and Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Silane (B1218182), (ethenyloxy)triethyl-. By analyzing the chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ²⁹Si NMR spectra, the precise connectivity and environment of each atom can be determined. rsc.orgorgsyn.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms within the molecule. For the vinyl group (-OCH=CH₂), distinct signals are observed for the vinylic protons due to their different chemical environments. The proton on the carbon adjacent to the oxygen (OCH) typically appears as a doublet of doublets, as does the terminal methylene (B1212753) (=CH₂) protons, due to geminal and cis/trans couplings. The ethyl groups (-CH₂CH₃) attached to the silicon atom show a characteristic quartet for the methylene protons and a triplet for the methyl protons, arising from coupling with the adjacent methyl and methylene groups, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The two carbons of the vinyl group give rise to distinct signals, with the carbon atom bonded to the oxygen appearing at a higher chemical shift. The methylene and methyl carbons of the triethylsilyl group also show characteristic resonances.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for organosilicon compounds. It provides direct information about the silicon atom's chemical environment. The chemical shift of the silicon nucleus in Silane, (ethenyloxy)triethyl- is influenced by the electronegativity of the surrounding groups, in this case, the three ethyl groups and the vinyloxy group.

¹H NMR Data for Triethyl(vinyloxy)silane
Assignment Chemical Shift (ppm)
=CH₂ (trans) 4.55 (dd, J = 14.0, 1.6 Hz)
=CH₂ (cis) 4.23 (dd, J = 6.2, 1.6 Hz)
OCH= 6.47 (dd, J = 14.0, 6.2 Hz)
Si-CH₂ 0.96 (q, J = 7.9 Hz)
-CH₃ 0.69 (t, J = 7.9 Hz)
¹³C NMR Data for Triethyl(vinyloxy)silane
Assignment Chemical Shift (ppm)
=CH₂ 89.9
OCH= 147.2
Si-CH₂ 6.6
-CH₃ 4.9

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in Silane, (ethenyloxy)triethyl- and for monitoring the progress of reactions involving this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for Silane, (ethenyloxy)triethyl- include:

  • C=C Stretching: A peak typically appears in the region of 1640-1610 cm⁻¹, which is characteristic of the carbon-carbon double bond in the vinyl group.
  • Si-O-C Stretching: A strong, broad absorption band is observed around 1100-1000 cm⁻¹, corresponding to the stretching vibration of the silicon-oxygen-carbon linkage.
  • C-H Stretching: Vibrations of the C-H bonds in the vinyl and ethyl groups appear in the 3100-2800 cm⁻¹ region. Specifically, the =C-H stretching of the vinyl group is found at higher frequencies (around 3080-3010 cm⁻¹) compared to the C-H stretching of the ethyl groups (around 2960-2850 cm⁻¹).
  • Si-C Stretching: The stretching vibrations of the silicon-carbon bonds are typically weaker and appear in the fingerprint region of the spectrum.
  • FTIR is also instrumental in monitoring chemical transformations. For instance, during the synthesis of Silane, (ethenyloxy)triethyl- via the dehydrogenative coupling of triethylsilane and a vinyl alcohol, the disappearance of the Si-H stretching band (around 2100 cm⁻¹) from the triethylsilane reactant and the appearance of the characteristic C=C and Si-O-C bands of the product can be tracked in real-time.

    Key FTIR Absorption Bands for Triethyl(vinyloxy)silane
    Vibrational Mode Approximate Wavenumber (cm⁻¹)
    =C-H Stretch 3080-3010
    C-H Stretch (alkyl) 2960-2850
    C=C Stretch 1640-1610
    Si-O-C Stretch 1100-1000

    Mass Spectrometry (MS) Applications in Compound Identification and Fragmentation Pathway Studies

    Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of Silane, (ethenyloxy)triethyl-, as well as to study its fragmentation patterns under ionization. This information aids in confirming the compound's identity and provides insights into its chemical structure. google.com

    In a typical mass spectrum of Silane, (ethenyloxy)triethyl-, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with one electron removed. The high-resolution mass spectrum can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

    The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for silyl (B83357) ethers involve cleavage of the Si-O bond, the O-C bond, and bonds within the alkyl groups. For Silane, (ethenyloxy)triethyl-, characteristic fragment ions may include:

  • [M - CH₃]⁺: Loss of a methyl radical from an ethyl group.
  • [M - C₂H₅]⁺: Loss of an ethyl radical. This is often a prominent peak.
  • [Si(C₂H₅)₃]⁺: The triethylsilyl cation, resulting from cleavage of the Si-O bond.
  • Fragments arising from rearrangements and further decomposition of the primary fragment ions.
  • The study of these fragmentation patterns can help to distinguish Silane, (ethenyloxy)triethyl- from its isomers and to understand its stability and reactivity in the gas phase. nih.gov

    X-ray Absorption Spectroscopy (XAS) for Probing Electronic Structure and Bonding in Organosilicon Systems

    X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local electronic structure and bonding environment of specific elements within a molecule. For organosilicon systems like Silane, (ethenyloxy)triethyl-, XAS at the silicon K-edge or L-edge can provide detailed information about the Si-O and Si-C bonds. geoscienceworld.orgaip.org

    X-ray Absorption Near Edge Structure (XANES) spectroscopy, a region of the XAS spectrum, is sensitive to the oxidation state and coordination geometry of the absorbing atom. By analyzing the XANES features, it is possible to probe the unoccupied electronic states and the nature of the covalent bonds between silicon and its neighbors (oxygen and carbon). aip.orgaps.org The energy and intensity of the absorption features are influenced by the local symmetry and the types of atoms bonded to the silicon. geoscienceworld.org

    Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information about the local atomic structure around the absorbing silicon atom, including bond distances and coordination numbers. This can be used to determine the precise lengths of the Si-O and Si-C bonds in Silane, (ethenyloxy)triethyl-. aps.org While more commonly applied to solid-state materials, XAS can be adapted for the study of molecular species, providing a detailed picture of the immediate atomic environment of the silicon atom. geoscienceworld.orgaps.org

    Utilization of Other Advanced Spectroscopic and Microscopic Methods

    A variety of other advanced analytical techniques can be employed to further characterize Silane, (ethenyloxy)triethyl- and materials derived from it.

    UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. libretexts.org The vinyl group, being a chromophore, will exhibit absorption in the UV region due to π → π* transitions. While simple alkenes absorb at shorter wavelengths, conjugation or the presence of heteroatoms can shift the absorption maximum. msu.edu The exact wavelength of maximum absorbance (λmax) can be sensitive to the solvent and the electronic environment of the chromophore. msu.eduepo.org

    Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX): When Silane, (ethenyloxy)triethyl- is used as a precursor for the synthesis of silicon-containing nanomaterials or thin films, Transmission Electron Microscopy (TEM) can be used to visualize the morphology and size of the resulting structures. scirp.org Coupled with Energy-Dispersive X-ray Spectroscopy (EDX), the elemental composition of these materials can be determined, confirming the presence and distribution of silicon, oxygen, and carbon. scirp.orgresearchgate.netmdpi.com

    X-ray Photoelectron Spectroscopy (XPS): X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to analyze the elemental composition and chemical states of atoms on the surface of materials modified with Silane, (ethenyloxy)triethyl-. wiley.com By measuring the binding energies of core-level electrons, XPS can distinguish between silicon atoms in different chemical environments (e.g., Si-C vs. Si-O). This is particularly useful for studying self-assembled monolayers or coatings on substrates. wiley.com

    Atomic Force Microscopy (AFM): Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can be used to study the topography of surfaces modified with Silane, (ethenyloxy)triethyl-. arxiv.orgacs.org It can provide information on the formation of thin films or self-assembled layers, including their roughness and the presence of domains or islands. wiley.comnih.gov AFM can also be used to probe the mechanical properties of such layers at the nanoscale. scielo.br

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